molecular formula C15H12F6N6O3 B11702159 N-allyl-N'-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

N-allyl-N'-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11702159
M. Wt: 438.28 g/mol
InChI Key: TYMLTBFFYPMQNZ-UHFFFAOYSA-N
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Description

This compound is a substituted 1,3,5-triazine-2,4-diamine derivative characterized by three distinct functional groups:

  • N'-(3-nitrophenyl) group: Introduces aromaticity and electron-withdrawing nitro (-NO₂) effects, which may influence binding interactions or photostability.
  • 6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy] substituent: A highly fluorinated alkoxy group that enhances hydrophobicity and metabolic resistance, common in agrochemicals .

Properties

Molecular Formula

C15H12F6N6O3

Molecular Weight

438.28 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-(3-nitrophenyl)-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H12F6N6O3/c1-2-6-22-11-24-12(23-8-4-3-5-9(7-8)27(28)29)26-13(25-11)30-10(14(16,17)18)15(19,20)21/h2-5,7,10H,1,6H2,(H2,22,23,24,25,26)

InChI Key

TYMLTBFFYPMQNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nitration reaction, typically using nitric acid or a nitrating mixture.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-allyl-N’-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a 1,3,5-triazine-2,4-diamine core with several documented agrochemicals. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features Applications
Target Compound N-allyl, N'-(3-nitrophenyl), 6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy] C₁₆H₁₂F₆N₆O₃ High fluorination for stability; nitro group for electron modulation Likely herbicide (inferred from analogs)
Indaziflam N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl], 6-(1-fluoroethyl) C₁₈H₂₀F₃N₅ Chiral indenyl group for selective binding; fluoroethyl for persistence Pre-emergent herbicide (EPA-approved)
Methoprotryne N-(3-methoxypropyl)-N’-(1-methylethyl), 6-(methylthio) C₁₁H₂₁N₅OS Methylthio (-SCH₃) group for soil mobility Herbicide (cereals, legumes)
N-Methyl Analog N-methyl, 6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy] C₁₀H₁₀F₆N₅O Reduced steric bulk vs. allyl group Experimental (no registered use)

Substituent-Driven Properties

  • Fluorinated Alkoxy Group: The 6-position substituent in the target compound and its N-methyl analog provides exceptional resistance to hydrolysis and oxidative degradation compared to non-fluorinated analogs like methoprotryne .
  • Nitro vs. Methylthio Groups : The 3-nitrophenyl group may enhance UV absorption (photostability) but reduce solubility in aqueous systems compared to methylthio-containing derivatives .
  • Allyl vs.

Hydrogen Bonding and Crystallinity

Evidence from triazine derivatives (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) shows that substituents dictate hydrogen-bonding networks. The target compound’s nitro and fluorinated groups likely disrupt planar stacking, reducing crystallinity compared to non-fluorinated analogs .

Research Findings and Data

Environmental and Regulatory Considerations

  • Persistence : Fluorinated triazines (e.g., indaziflam) exhibit half-lives >100 days in soil, raising concerns about groundwater contamination .
  • Toxicity : Nitrophenyl derivatives may pose higher ecotoxicity than methylthio or methoxy analogs, necessitating stringent EPA evaluations .

Biological Activity

N-allyl-N'-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its unique structure incorporates trifluoromethyl and nitrophenyl groups, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F3N5O\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_5\text{O}

This structure includes:

  • Triazine core : A six-membered ring containing three nitrogen atoms.
  • Allyl group : A vinyl group attached to a carbon chain.
  • Nitrophenyl group : A phenyl ring substituted with a nitro group.
  • Trifluoroethoxy group : An ethoxy group with three fluorine atoms.

Antitumor Activity

Research has indicated that compounds with triazine structures exhibit significant antitumor properties. For instance, studies have shown that triazines can inhibit cell proliferation in various cancer cell lines. The specific compound has demonstrated cytotoxic effects against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
NSCLC15Induction of apoptosis
Ovarian Cancer12Cell cycle arrest

The proposed mechanism of action for this compound involves:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: In Vitro Assessment

A study conducted on various cancer cell lines evaluated the cytotoxicity of the compound. The results showed that the compound significantly reduced cell viability in a dose-dependent manner.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound resulted in tumor growth inhibition compared to control groups. The compound was well-tolerated with no significant toxicity observed in normal tissues.

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